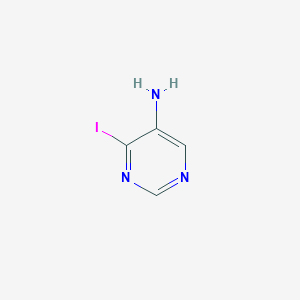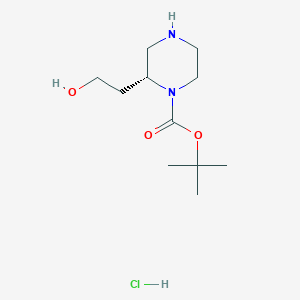
(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
Overview
Description
Piperazine derivatives are a large class of chemical compounds, many of which are used in medicine . They often serve as building blocks in the synthesis of more complex molecules. The compound you mentioned is a piperazine derivative with a tert-butyl group, a carboxylate group, and a 2-hydroxyethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of piperazine with other reagents. For example, isobutylene carbonate and certain 1-substituted piperazine compounds can be reacted to form 2-methyl-2-hydroxypropyl 4-substituted piperazine-1-carboxylate compounds .Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary widely depending on the substituents attached to the piperazine ring. In the case of the compound you mentioned, it would have a piperazine ring with a tert-butyl group, a carboxylate group, and a 2-hydroxyethyl group attached .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can also vary widely depending on the substituents present. Piperazine itself is a versatile compound that can undergo many different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on their specific structure. For example, they can range from being water-soluble to being soluble in organic solvents .Scientific Research Applications
Synthetic Routes and Chemical Properties
The synthetic versatility of (R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is highlighted by its role in the synthesis of complex molecules such as vandetanib, a therapeutic agent. The compound serves as a critical intermediate in various synthetic pathways, offering a straightforward approach to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are pivotal in the design of natural products and therapeutically relevant compounds, demonstrating the compound's significance in medicinal chemistry (Philip et al., 2020).
Pharmacological Significance
The pharmacological landscape of piperazine derivatives is vast, with these compounds exhibiting a wide range of therapeutic applications. Piperazine cores are foundational elements in the development of drugs for treating conditions such as depression, psychosis, anxiety, and more. The structural modifications on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, underscoring the compound's importance in drug discovery and development (Rathi et al., 2016).
Contribution to Drug Development
The compound's utility is further exemplified in its role in generating key pharmacophoric groups for the synthesis of ligands targeting D2-like receptors, crucial in the treatment of psychiatric disorders. The exploration of such pharmacophoric groups emphasizes the compound's contribution to understanding and enhancing the potency and selectivity of drugs acting on the central nervous system (Sikazwe et al., 2009).
Environmental and Food Industry Applications
Beyond pharmaceuticals, this compound and related compounds have been studied for their role as antioxidants in various industries. For instance, synthetic phenolic antioxidants, sharing structural similarities, are utilized to prevent oxidative deterioration in food and industrial products, highlighting the compound's broader applicability and significance in maintaining product integrity and longevity (Liu & Mabury, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAIADIADPGMB-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704270 | |
| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947275-74-3 | |
| Record name | tert-Butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)
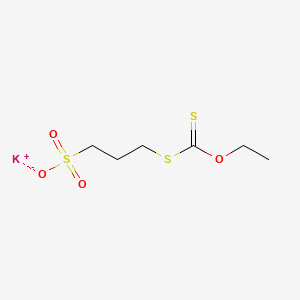
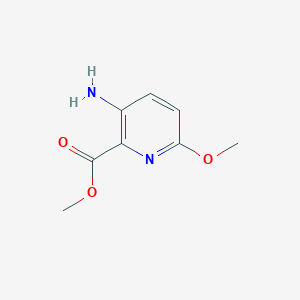
![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)


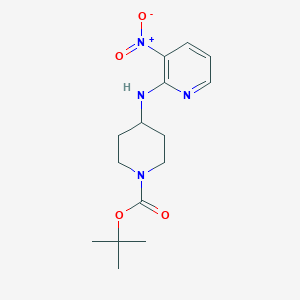
![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)
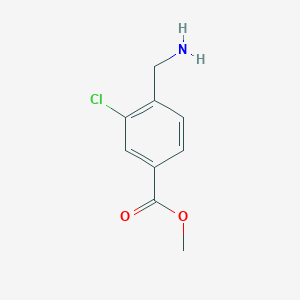
![3-[(2,3-Dichlorophenyl)methylene]carbazamidine](/img/structure/B3030663.png)
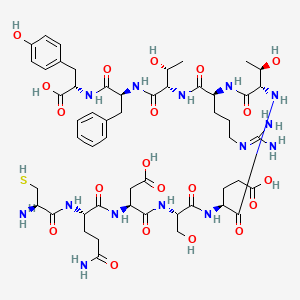
![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/no-structure.png)
